
(E)-Heptenyldiisopropylsilanol
Übersicht
Beschreibung
(E)-Heptenyldiisopropylsilanol is an organosilicon compound characterized by the presence of a heptenyl group attached to a diisopropylsilanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Heptenyldiisopropylsilanol typically involves the hydrosilylation of heptene with diisopropylsilanol. The reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds as follows:
Heptene+DiisopropylsilanolPt catalystthis compound
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Heptenyldiisopropylsilanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the heptenyl group to a heptyl group.
Substitution: The silanol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Siloxanes and silanols.
Reduction: Heptyldiisopropylsilanol.
Substitution: Various substituted silanols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-Heptenyldiisopropylsilanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing novel therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of (E)-Heptenyldiisopropylsilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the heptenyl group can undergo metabolic transformations, leading to the formation of bioactive metabolites.
Vergleich Mit ähnlichen Verbindungen
- (E)-Heptenyldimethylsilanol
- (E)-Heptenyldiphenylsilanol
- (E)-Heptenyldiethylsilanol
Comparison: (E)-Heptenyldiisopropylsilanol is unique due to the presence of diisopropyl groups, which impart distinct steric and electronic properties. Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in materials science and organic synthesis.
Eigenschaften
IUPAC Name |
[(E)-hept-1-enyl]-hydroxy-di(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28OSi/c1-6-7-8-9-10-11-15(14,12(2)3)13(4)5/h10-14H,6-9H2,1-5H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOXQYATHNFILU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C[Si](C(C)C)(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/[Si](C(C)C)(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


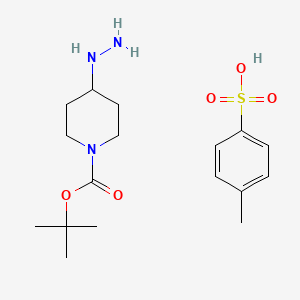

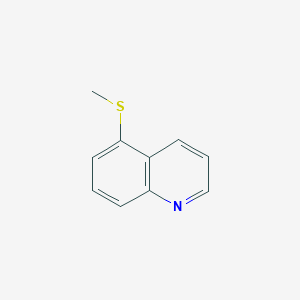
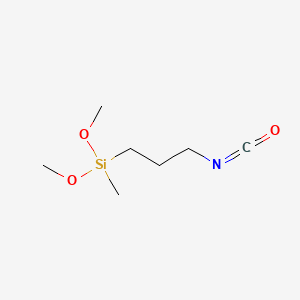
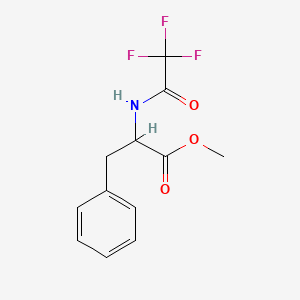

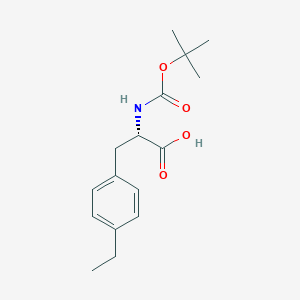



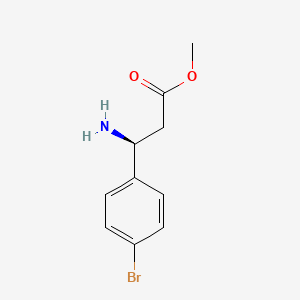
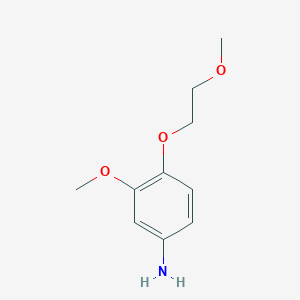

![N,N',N'',N'''-(Tetrafluorodiborato)bis[MU-(2,3-butanedionedioximato)]cobalt(II)](/img/structure/B3120302.png)
